molecular formula C20H26BNO2 B8083712 Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B8083712
M. Wt: 323.2 g/mol
InChI Key: RGBDVKSIDBQKAN-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound with the molecular formula C14H15N. It is also known by its CAS Registry Number 5405-15-2. This compound is characterized by its unique structure, which includes a benzene ring, an amine group, and a boronic ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps, starting with the preparation of the starting materials such as 4-methylbenzenemethanamine and boronic acid derivatives. The reaction conditions often require the use of strong bases, such as sodium or potassium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as water, alcohols, or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrobenzenemethanamine derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various boronic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities and interactions.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzenemethanamine, N-(3-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

  • Benzenemethanamine, N-(2-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

  • Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)-

Uniqueness: Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to its specific substitution pattern on the benzene ring and the presence of the boronic ester group. This combination of features makes it particularly useful in certain chemical reactions and applications.

Biological Activity

Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a compound characterized by its unique molecular structure that includes a benzenemethanamine backbone and a boron-containing dioxaborolane moiety. Its molecular formula is C16H22BNO2C_{16}H_{22}BNO_2, with a molecular weight of approximately 247.14 g/mol. This compound has garnered interest in various scientific studies due to its potential biological activities and applications.

Structural Characteristics

The structural complexity of Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- allows for diverse interactions within biological systems. The presence of the tetramethyl-1,3,2-dioxaborolan group enhances its reactivity and may influence its pharmacological properties.

Property Value
Molecular FormulaC16H22BNO2C_{16}H_{22}BNO_2
Molecular Weight247.14 g/mol
Melting PointNot specified
Storage Conditions2-8°C

Biological Activity

While specific data on the biological activity of this compound is limited, related compounds often exhibit significant pharmacological properties. The following sections summarize potential activities based on structural similarities and preliminary studies.

Pharmacological Properties

  • Antitumor Activity : Compounds with similar boron-containing structures have been studied for their potential antitumor effects. The boron atom can participate in biochemical reactions that may inhibit tumor growth.
  • Enzyme Inhibition : The amine group in Benzenemethanamine derivatives is known to interact with various enzymes, potentially serving as an inhibitor or modulator in metabolic pathways.
  • Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, which could indicate potential applications in neuropharmacology.

Study 1: Synthesis and Initial Biological Evaluation

A study focusing on the synthesis of Benzenemethanamine derivatives highlighted the compound's reactivity in coupling reactions with aromatic amines and boronic acids. Initial evaluations suggested that these derivatives could be explored for their effects on cellular models of cancer.

Study 2: Interaction Studies

Preliminary interaction studies indicated that Benzenemethanamine derivatives could exhibit selective binding to certain receptors involved in neurotransmission. This suggests potential applications in treating neurological disorders.

Comparison with Similar Compounds

The following table compares Benzenemethanamine with structurally similar compounds regarding their biological activities:

Compound Name Molecular Formula Notable Features Biological Activity
4-MethylbenzylamineC9H13NC_9H_{13}NLacks boron component; used in pharmaceuticalsAntidepressant effects
3-Amino-4-methylphenolC7H9NOC_7H_9NOContains an amino group; used as dye intermediateAntioxidant properties
4-Methylphenylboronic acidC8H11BC_8H_{11}BBoron-containing; used in Suzuki coupling reactionsPotential antitumor activity

Properties

IUPAC Name

4-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO2/c1-15-9-11-18(12-10-15)22-14-16-7-6-8-17(13-16)21-23-19(2,3)20(4,5)24-21/h6-13,22H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBDVKSIDBQKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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